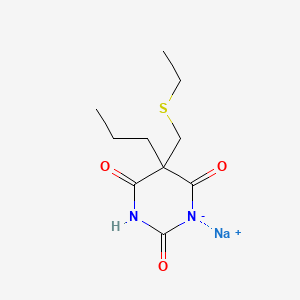
5-(Ethylthiomethyl)-5-propylbarbituric acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylthiomethyl)-5-propyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthiomethyl)-5-propyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the cyclization of appropriate precursors. Common synthetic routes include:
Cyclization Reactions: Utilizing [3+3], [4+2], or [5+1] cyclization processes.
Domino Reactions: These reactions are efficient for constructing complex heterocyclic systems.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylthiomethyl)-5-propyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives.
Scientific Research Applications
5-(Ethylthiomethyl)-5-propyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Ethylthiomethyl)-5-propyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: These compounds have similar structures and exhibit comparable biological activities.
Triazole-Pyrimidine Hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
5-(Ethylthiomethyl)-5-propyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
73681-07-9 |
|---|---|
Molecular Formula |
C10H15N2NaO3S |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
sodium;5-(ethylsulfanylmethyl)-5-propylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3S.Na/c1-3-5-10(6-16-4-2)7(13)11-9(15)12-8(10)14;/h3-6H2,1-2H3,(H2,11,12,13,14,15);/q;+1/p-1 |
InChI Key |
ZDRDQXGYMRROQH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1(C(=O)NC(=O)[N-]C1=O)CSCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















